molecular formula C18H12S B14123468 Benzo[b]thiophene, 3-(1-naphthalenyl)- CAS No. 55712-59-9

Benzo[b]thiophene, 3-(1-naphthalenyl)-

Cat. No.: B14123468
CAS No.: 55712-59-9
M. Wt: 260.4 g/mol
InChI Key: CAGYGRIXMCDCLU-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 3-(1-naphthalenyl)-, is a polycyclic aromatic compound featuring a benzo[b]thiophene core substituted at the 3-position with a 1-naphthalenyl group. This structure combines the electron-rich aromatic properties of naphthalene with the heterocyclic sulfur-containing benzo[b]thiophene system. The 3-position substitution is critical for biological activity, as evidenced by analogs like combretastatin A-4 and raloxifene, which rely on similar substitution patterns for potency .

Properties

CAS No.

55712-59-9

Molecular Formula

C18H12S

Molecular Weight

260.4 g/mol

IUPAC Name

3-naphthalen-1-yl-1-benzothiophene

InChI

InChI=1S/C18H12S/c1-2-8-14-13(6-1)7-5-10-15(14)17-12-19-18-11-4-3-9-16(17)18/h1-12H

InChI Key

CAGYGRIXMCDCLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The aryne cyclization strategy leverages in situ-generated benzynes to construct the benzo[b]thiophene core. A representative procedure involves reacting 2-chloro-6-(trimethylsilyl)phenyl triflate (1a ) with naphthalenyl-substituted alkynyl sulfides in acetonitrile (MeCN) at 80°C for 24 hours, using cesium fluoride (CsF) as a desilylation agent. The mechanism proceeds via a [2+2] cycloaddition between the aryne intermediate and the alkyne, followed by rearomatization to yield the fused thiophene ring.

Optimization and Scope

Key parameters include:

  • Stoichiometry : A 3:1 molar ratio of aryne precursor to alkyne ensures complete conversion.
  • Temperature : Elevated temperatures (80°C) accelerate cyclization without side product formation.
  • Solvent : Polar aprotic solvents like MeCN enhance reaction rates by stabilizing ionic intermediates.

This method achieves a 75% isolated yield for 4-chloro-3-(4-tolyl)benzo[b]thiophene, with analogous naphthalenyl derivatives requiring extended reaction times (36–48 hours) due to steric hindrance.

Multi-Step Synthesis via Sulfur Functionalization

Stepwise Construction of the Thiophene Ring

The Chinese patent CN114213389B outlines a five-step route starting from 2-aminobenzo[d]thiazole (S1 ):

  • Alkylation : Treatment of S1 with methyl iodide in potassium hydroxide yields 2-(methylthio)aniline (S2 ) (85% yield).
  • Diazotization-Iodination : S2 reacts with sodium nitrite and potassium iodide under acidic conditions to form (2-iodophenyl)(methyl)sulfane (S3 ) (78% yield).
  • Oxidation : S3 is oxidized with hydrogen peroxide to 1-iodo-2-(methylsulfinyl)benzene (S4 ) (82% yield).
  • Coupling : Suzuki-Miyaura cross-coupling of S4 with naphthaleneboronic acid using Pd(OAc)₂/Ag₂O in hexafluoroisopropanol (HFIP) produces 1-(2-(methylsulfinylphenyl))naphthalene (S6 ) (86% yield).
  • Cyclization : S6 undergoes intramolecular cyclization in concentrated sulfuric acid at 0–5°C, followed by ethanol-mediated workup to afford 3-(1-naphthalenyl)benzo[b]thiophene (T1 ) in 94.67% yield.

Critical Analysis

  • Advantages : High purity (≥98% by HPLC) and scalability (gram-scale demonstrated).
  • Limitations : Requires handling corrosive reagents (H₂SO₄) and palladium catalysts, increasing costs.

Palladium-Catalyzed Cross-Coupling Approaches

Direct Arylation Strategy

The US patent US9206169B2 discloses a method where 4-bromobenzo[b]thiophene reacts with 1-naphthalenyl Grignard reagents in the presence of tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and BINAP. Key conditions include:

  • Catalyst System : Pd₂(dba)₃ (2 mol%), BINAP (4 mol%).
  • Base : Sodium tert-butoxide (2.5 equiv).
  • Solvent : Toluene at 110°C for 18 hours.

This method achieves moderate yields (65–70%) but suffers from competing homocoupling side reactions.

Comparative Data Table

Method Key Reagents Conditions Yield (%) Reference
Aryne Cyclization CsF, MeCN 80°C, 24 h 75
Multi-Step Synthesis Pd(OAc)₂, H₂SO₄ 0–5°C to reflux 94.67
Palladium Cross-Coupling Pd₂(dba)₃, BINAP Toluene, 110°C, 18 h 65–70

Functionalization and Derivatization

Post-synthetic modifications of 3-(1-naphthalenyl)benzo[b]thiophene include:

  • C2 Lithiation : Treatment with lithium diisopropylamide (LDA) at −20°C enables nucleophilic substitution with electrophiles like S-(4-tolyl) 4-toluenethiosulfonate, yielding bis-aryl derivatives.
  • Oxidation to Sulfones : Copper(II)-mediated oxidation with tert-butyl hydroperoxide converts the thiophene to a sulfone, enhancing electronic properties for optoelectronic applications.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 3-(1-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of benzo[b]thiophene, 3-(1-naphthalenyl)- include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers. Substitution reactions can result in a variety of substituted benzothiophene derivatives .

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 3-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural features and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

3-(4-Chlorophenyl)benzo[b]thiophene
  • Structure : Chlorophenyl substituent at the 3-position.
  • Synthesis : Synthesized via palladium-catalyzed cross-coupling (61% yield) .
(3-Hydroxybenzo[b]thiophen-2-yl)(naphthalen-2-yl)methanone (PM20)
  • Structure : Naphthalenyl group at the 2-position, hydroxy and ketone substituents.
  • Activity: Demonstrates inhibitory effects on monoamine oxidase (MAO), attributed to hydrogen bonding via the hydroxyl group .
  • Key Difference : Substitution at the 2-position vs. 3-position alters binding orientation in enzymatic pockets, reducing tubulin-targeting efficacy compared to 3-naphthalenyl analogs .
2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]thiophene Derivatives
  • Structure : Trimethoxyphenyl and benzoyl groups at the 2- and 3-positions.
  • Activity : Potent tubulin polymerizers; molecular docking shows hydrophobic interactions with Val181 in the colchicine binding site .

Positional Isomers and Electronic Effects

Benzo[b]thiophene, 2-(2-naphthalenyl)-
  • Structure : Naphthalenyl group at the 2-position.
  • Molecular Weight : 260.35 g/mol (vs. 260.35 g/mol for the 3-substituted isomer) .
  • Activity : Positional isomerism affects electronic distribution; the 2-substituted derivative shows reduced π-conjugation efficiency in organic semiconductors compared to 3-substituted analogs .
Benzo[b]thiophene-3-ethanamine
  • Structure : Ethylamine substituent at the 3-position.
  • Application : Used in neurotransmitter analog synthesis; the amine group introduces hydrogen bonding, contrasting with the hydrophobic naphthalenyl group .

Biological Activity

Benzo[b]thiophene, 3-(1-naphthalenyl)- is a polycyclic aromatic compound notable for its unique structural features, which include a naphthalene moiety attached to a benzo[b]thiophene framework. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. The following sections detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Structural Overview

Benzo[b]thiophene, 3-(1-naphthalenyl)- consists of:

  • Benzo[b]thiophene core : A bicyclic structure formed by the fusion of a benzene ring and a thiophene ring.
  • Naphthalene substitution : The presence of a naphthalene group at the 3-position enhances its chemical reactivity and biological activity.

Comparative Analysis

Compound NameStructure TypeUnique Features
Benzo[b]thiopheneBicyclic aromatic compoundBase structure without additional substituents
2-Methylbenzo[b]thiopheneMethyl-substituted variantIncreased solubility and altered electronic properties
DibenzothiopheneExtended polycyclic structureGreater stability and potential for complex interactions
Benzo[c]thiopheneIsomeric variantDifferent fusion pattern affecting reactivity

The unique substitution pattern of benzo[b]thiophene, 3-(1-naphthalenyl)- significantly influences its biological activity compared to these similar compounds .

Antiviral Properties

Research has indicated that certain derivatives of benzo[b]thiophene exhibit inhibitory effects on HIV-1 reverse transcriptase. This suggests potential applications in antiviral therapies. The structural features of these compounds facilitate interactions with viral enzymes, enhancing their pharmacological profiles .

Antitubercular Activity

A study demonstrated that 3-substituted benzothiophenes possess significant anti-tubercular activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives was as low as 2.6 µM, indicating strong efficacy. However, cytotoxicity was also observed at higher concentrations .

Anticancer Effects

Benzo[b]thiophene derivatives have shown promise as anticancer agents. Their mechanisms often involve the modulation of specific cellular pathways through interaction with enzymes or receptors that regulate tumor growth. For instance, studies have highlighted their potential in targeting cancer cells while minimizing toxicity to normal cells .

Other Biological Activities

The compound also exhibits various other biological activities, including:

  • Anti-inflammatory : Reducing inflammation through modulation of inflammatory pathways.
  • Antimicrobial : Effective against various bacterial strains.
  • Antidiabetic : Potentially beneficial in managing blood sugar levels.

These diverse activities underscore the therapeutic potential of benzo[b]thiophene derivatives in treating multiple conditions .

Study on Antitubercular Activity

In a systematic exploration of the structure-activity relationship (SAR) of benzothiophenes, researchers synthesized several derivatives and evaluated their anti-tubercular efficacy. Notably:

  • Compounds with oxadiazole substituents displayed MICs ranging from 3 to 8 µM.
  • The most potent derivative had an MIC of 2.6 µM against M. tuberculosis but exhibited significant cytotoxicity (Vero cell TC50 = 0.1 µM) .

Cholinesterase Inhibition Study

Another study focused on the cholinesterase inhibitory activity of benzothiophene derivatives. The results indicated that these compounds could effectively inhibit acetylcholinesterase (AChE), suggesting their potential application in treating neurodegenerative diseases like Alzheimer’s .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Benzo[b]thiophene, 3-(1-naphthalenyl)-, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions, often involving iodocyclization of precursor thiophenes or naphthalene derivatives. For example, methyl sulfone-substituted analogs are generated using sequential iodocyclization and Suzuki-Miyaura coupling . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF vs. THF), and temperature (80–120°C) to suppress side reactions like homocoupling.
  • Data Support : Yields range from 45% to 78% depending on substituent electronic effects .

Q. How is Benzo[b]thiophene, 3-(1-naphthalenyl)- structurally characterized, and what analytical techniques are critical for validation?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves regiochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Electron Ionization (EI) mass spectra from NIST databases provide fragmentation patterns for structural validation . X-ray crystallography is used for absolute configuration determination, as demonstrated in related benzothiophene-naphthalene hybrids .
  • Data Support : Key NMR signals include aromatic protons at δ 7.2–8.5 ppm and sulfone protons (if present) at δ 3.2–3.5 ppm .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodology : In vitro screening includes:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL).
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Anti-inflammatory Effects : COX-2 inhibition assays using ELISA .
    • Data Support : Derivatives show IC₅₀ values of 12–35 µM in cancer models, with selectivity indices >5 compared to normal cells .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of Benzo[b]thiophene, 3-(1-naphthalenyl)- derivatives be addressed?

  • Methodology : Computational modeling (e.g., DFT) predicts electronic and steric effects of substituents. For example, electron-withdrawing groups at the 2-position of thiophene direct coupling to the 3-naphthalenyl position. Experimental validation involves kinetic studies and HPLC monitoring of intermediates .
  • Data Contradiction : Some studies report conflicting regioselectivity outcomes when using PdCl₂(dppf) vs. Pd(OAc)₂ catalysts, suggesting ligand-dependent steric control .

Q. What computational approaches elucidate structure-activity relationships (SAR) for pharmacological applications?

  • Methodology :

  • Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., estrogen receptors, COX-2) identifies key binding interactions.
  • QSAR Modeling : Partial Least Squares (PLS) regression correlates substituent descriptors (e.g., logP, polar surface area) with bioactivity .
    • Data Support : Hydrophobic naphthalenyl groups enhance binding affinity to hydrophobic enzyme pockets, improving IC₅₀ by 2-fold compared to unsubstituted analogs .

Q. How can trace levels of Benzo[b]thiophene, 3-(1-naphthalenyl)- be detected in environmental samples, and what are its degradation pathways?

  • Methodology : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) achieves detection limits of 0.1 ng/L in water. Degradation studies use UV/H₂O₂ advanced oxidation, monitoring by HPLC-UV at 254 nm .
  • Data Trends : Environmental persistence is high (half-life >60 days in sediment), but photodegradation reduces concentrations by 90% in 48 hours under UV light .

Methodological Challenges and Data Gaps

  • Synthetic Scalability : While lab-scale yields are moderate (45–78%), scaling to gram quantities faces challenges in catalyst recovery and purity control.
  • Biological Assay Reproducibility : Variability in cell-based assays (e.g., ±15% error in IC₅₀ values) necessitates triplicate experiments .
  • Environmental Monitoring : Lack of standardized LC-MS/MS protocols for marine matrices (e.g., mussel tissues) requires method validation via spike-recovery tests .

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